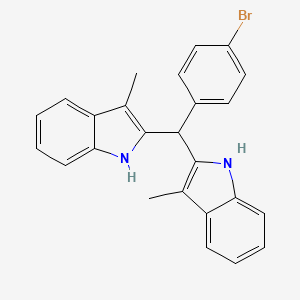
4-Bromophenyldi(3-methylindol-2-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyldi(3-methylindol-2-yl)methane is a compound that belongs to the class of diindolylmethanes These compounds are characterized by the presence of two indole groups attached to a central methane carbon, with a bromophenyl group attached to one of the indole rings
準備方法
4-Bromophenyldi(3-methylindol-2-yl)methane can be synthesized through a sulfuric-acid-catalyzed reaction. The synthetic route involves the reaction of 3-methylindole with 4-bromobenzaldehyde. The reaction conditions typically include the use of sulfuric acid as a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound are optimized.
化学反応の分析
4-Bromophenyldi(3-methylindol-2-yl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the indole rings.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromophenyldi(3-methylindol-2-yl)methane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 4-Bromophenyldi(3-methylindol-2-yl)methane involves its interaction with specific molecular targets. The indole rings in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromophenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
類似化合物との比較
4-Bromophenyldi(3-methylindol-2-yl)methane can be compared with other similar compounds such as:
2-Methoxyphenyldi(3-methylindol-2-yl)methane: This compound has a methoxy group instead of a bromine atom, which affects its chemical properties and reactivity.
Di(3-methylindol-2-yl)phenylmethane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tri(3-methylindol-2-yl)methane: Contains an additional indole ring, which may enhance its binding properties in coordination chemistry.
特性
CAS番号 |
620177-71-1 |
|---|---|
分子式 |
C25H21BrN2 |
分子量 |
429.4 g/mol |
IUPAC名 |
2-[(4-bromophenyl)-(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-19-7-3-5-9-21(19)27-24(15)23(17-11-13-18(26)14-12-17)25-16(2)20-8-4-6-10-22(20)28-25/h3-14,23,27-28H,1-2H3 |
InChIキー |
JDRSHVXXHMSPDT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
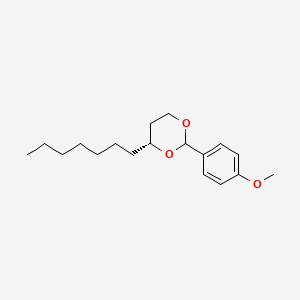
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

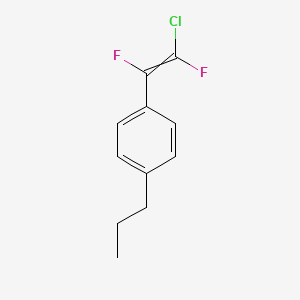
![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

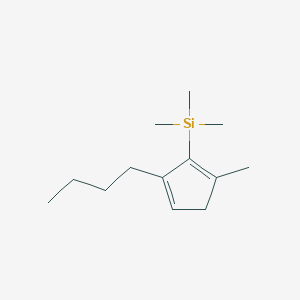

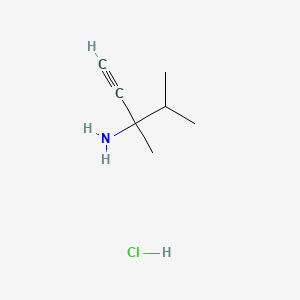
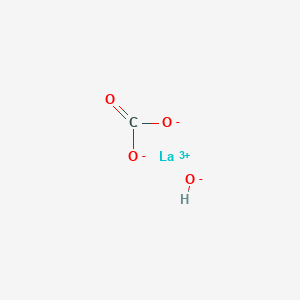
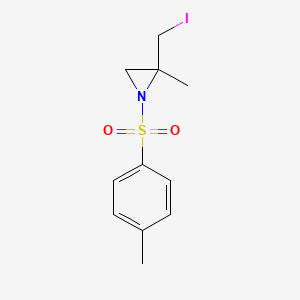
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

